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Get Quote

LY3000328 is a potent and selective inhibitor of Cathepsin S (CatS), a cysteine protease implicated in

diseases like abdominal aortic aneurysm (AAA) and autoimmune disorders through its role in extracellular

matrix degradation and immune response [1] [2] [3]. A phase 1 clinical trial established its foundational

PK/PD profile in healthy human subjects [1] [2].

Pharmacokinetic Properties

Single oral doses of LY3000328 (1 mg to 300 mg) administered with food showed a linear pharmacokinetic

profile up to 300 mg and were well-tolerated [1] [2]. The compound's disposition is favorable, with dose-

dependent increases in exposure (AUC) [4] [5].

Table 1: Key Pharmacokinetic Parameters of LY3000328 from a Phase 1 Study

Parameter Finding/Value Notes

Dose Range 1 mg to 300 mg Single oral doses administered with food [2].

Tolerability Well-tolerated All doses in the study were well-tolerated [1].

Dose Proportionality Linear

pharmacokinetics

Observed up to the 300 mg dose [1].

Predicted Human EC₅₀ ~60 ng/mL Plasma concentration for 50% maximal inhibition of

CatS activity [2].
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Parameter Finding/Value Notes

Oral Clearance
(Predicted)

6.8 L/h (90% CI: 1.6,
29)

Estimated from preclinical data [2].

Pharmacodynamic Properties and Biphasic Response

The pharmacodynamic activity of LY3000328 is characterized by a unique and complex biphasic response in

plasma CatS metrics [1] [2].

CatS Activity: Following dosing, plasma CatS activity initially declines, returns to baseline, and then
increases to a level above baseline [1].

CatS Mass: Plasma CatS mass increases in a dose-dependent manner, continuing to rise even after
LY3000328 is cleared from circulation [1].

Specific Activity: Calculation of CatS specific activity (normalizing activity for mass) demonstrated
that the observed increase in total activity was attributable to the increase in CatS protein mass [1].

This response suggests that a rapidly cleared CatS inhibitor may produce a transient decrease in plasma CatS

activity, followed by a more prolonged increase in CatS mass, which could have implications for clinical

development [1].

Table 2: Key Pharmacodynamic and Efficacy Findings for LY3000328

Category Finding Context

In Vitro Potency (IC₅₀) 7.7 nM (hCatS), 1.67 nM (mCatS) Demonstrates high potency and

selectivity [4] [5].

In Vitro CYP Inhibition Low (4% at 10 μM) Suggests low potential for drug-drug

interactions [4] [5].

In Vitro hERG
Displacement

Low (6% at 100 μM) Indicates low potential for

cardiotoxicity [4] [5].

In Vivo Efficacy (Mouse
AAA Model)

Aortic diameter reduction: 58% (1

mg/kg), 87% (10 mg/kg)

Shows dose-responsive efficacy in a

disease model [4] [5].
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Category Finding Context

Projected Human ED₅₀
(for AAA)

20 mg (90% CI: 5, 100 mg) Dose predicted to reduce AAA
expansion rate by 50% [2].

Experimental Protocols and Research Applications

Clinical PK/PD Study Protocol

The following methodology is adapted from the phase 1, first-in-human study of LY3000328 [2].

Study Design: A single-center, blind, randomized, placebo-controlled, single-dose escalation study.
Subjects: Healthy male and female volunteers (35-70 years), normal renal function.

Dosing: Escalating doses (1, 3, 10, 30, 100, 300 mg) of LY3000328 or matching placebo were
administered orally with food to prevent degradation in the stomach.

Sample Collection: Blood samples (plasma) for PK, CatS activity, and CatS mass analysis were
collected at pre-dose, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

Bioanalytical Methods:
PK Analysis: LY3000328 concentrations in plasma were determined using a validated

LC/MS/MS method [2].
PD Analysis: CatS activity was measured as the primary PD biomarker. CatS mass and

cystatin C concentrations were also measured [2].

In Vitro Assay Protocols

References citing InvivoChem and PeptideDB outline standard protocols for assessing the profile of

LY3000328 [4] [5].

Cathepsin S Inhibition (IC₅₀):
Principle: Measure the concentration of LY3000328 that inhibits 50% of recombinant human or
mouse CatS enzyme activity under specified conditions.

Protocol: Incubate the enzyme with a fluorogenic substrate in the presence of a range of
inhibitor concentrations. Calculate IC₅₀ from the concentration-response curve.

CYP450 Inhibition:
Principle: Assess the potential of LY3000328 to inhibit major cytochrome P450 enzymes.
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Protocol: Incubate human liver microsomes with CYP-specific probe substrates and NADPH,

with and without LY3000328 (e.g., 10 μM). Measure metabolite formation.
hERG Binding:

Principle: Evaluate the displacement of a known hERG channel ligand.
Protocol: Use HEK293 cell membranes expressing the hERG channel. Incubate with a

radiolabeled ligand like [³H]-astemizole in the presence of LY3000328 (e.g., 100 μM). Measure
the percentage of displacement.

Experimental Workflow and PD Relationship
Visualization

The following diagram illustrates the sequential workflow for the key in vitro and clinical experiments, and

the complex relationship between LY3000328 pharmacokinetics and its pharmacodynamic effects.

Experimental Workflow PK/PD Relationship Over Time
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This diagram summarizes the experimental workflow and the biphasic pharmacodynamic response of
LY3000328.

Research Implications and Future Directions

The unique biphasic PD response, where a transient inhibition is followed by a rebound in CatS mass, is a

critical finding for the development of CatS inhibitors [1]. This suggests that rapid clearance from plasma

may not produce sustained target suppression and that compensatory mechanisms increase CatS protein

levels.

Future work should focus on:

Elucidating the Mechanism: Investigating the molecular pathways leading to the observed increase

in CatS mass post-inhibition.
Exploring Dosing Regimens: Testing multiple-dose studies to understand the long-term PD effects.

Linking PD to Efficacy: Determining whether the increase in CatS mass has any impact on the
therapeutic efficacy in target tissues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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